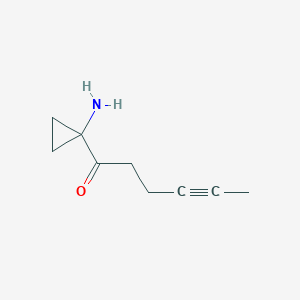

1-(1-Aminocyclopropyl)hex-4-yn-1-one

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)hex-4-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-5-8(11)9(10)6-7-9/h4-7,10H2,1H3 |

InChI Key |

LIVWXCMURSGHMB-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC(=O)C1(CC1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 1 Aminocyclopropyl Hex 4 Yn 1 One and Analogous Structures

Precursor Synthesis and Functional Group Introduction

The construction of the target molecule and its analogs hinges on the efficient synthesis of precursors and the strategic introduction of functional groups. This section details the methodologies for forming the foundational cyclopropane (B1198618) ring and subsequently introducing the vital amino group.

The cyclopropane ring, a strained three-membered carbocycle, is a prevalent feature in numerous biologically active compounds. nih.gov Its synthesis is a cornerstone of modern organic chemistry, with several robust methods available. These can be broadly categorized into intermolecular reactions, where two separate molecules combine to form the ring, and intramolecular approaches, where a single molecule cyclizes.

Intermolecular approaches typically involve the reaction of an alkene with a carbene or a carbenoid—a stabilized carbene equivalent. These methods are widely used due to their versatility and stereospecificity.

Simmons-Smith Reaction The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). nih.govwikipedia.org This reagent is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgtcichemicals.comtcichemicals.com A key advantage of this reaction is its stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product because the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously. wikipedia.org The reaction exhibits broad functional group tolerance, proving compatible with alkynes, alcohols, ethers, and carbonyls, which is advantageous for synthesizing complex molecules. wikipedia.orgtcichemicals.comtcichemicals.com

Modifications to the classic procedure have been developed to improve reactivity and cost-effectiveness. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can enhance reactivity. wikipedia.orgtcichemicals.comtcichemicals.com Cheaper reagents like dibromomethane (B42720) can also be used as alternatives to the more expensive diiodomethane. wikipedia.org

Transition-Metal Catalyzed Cyclopropanation Transition metals, particularly rhodium, copper, and cobalt, are effective catalysts for cyclopropanation reactions, typically using diazo compounds as carbene precursors. wikipedia.org Metal carbenoid species are generated from the reaction of a diazo compound with the transition metal catalyst. This intermediate then reacts with an alkene to form the cyclopropane ring. wikipedia.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org A significant advantage of transition-metal catalysis is the ability to achieve high levels of stereoselectivity. Enantioselective cyclopropanations can be accomplished using chiral rhodium catalysts or by attaching chiral auxiliaries to the diazo compound. wikipedia.org Furthermore, cobalt-catalyzed Simmons-Smith type reactions have been shown to discriminate between alkenes based on their substitution patterns, enabling regioselective monocyclopropanation of polyalkene substrates. researchgate.netpurdue.edu More recently, iron-catalyzed protocols have been developed for the cyclopropanation of a diverse range of unactivated alkenes. nih.gov

Electrocatalytic Cyclopropanation Electrocatalytic methods represent a greener and more sustainable approach to cyclopropanation. xmu.edu.cn These reactions avoid the need for stoichiometric chemical oxidants and can generate hydrogen gas as the only byproduct. xmu.edu.cn In one strategy, an intermolecular cyclopropanation of active methylene compounds (like dimethyl malonate) with arylalkenes can be achieved using a cobalt catalyst in an electrochemical cell. xmu.edu.cn Another approach involves the anodic oxidation of electron-rich olefins to generate electrophilic alkene radical cations, which then react with diazo compounds in a [2+1] cycloaddition to form cyclopropanes under metal- and catalyst-free conditions. nih.gov Recent advancements have also demonstrated nickel-catalyzed electroreductive cyclopropanation of alkenes using gem-dichloroalkanes in a continuous-flow system. nih.gov

| Method | Carbene/Carbenoid Source | Key Reagents/Catalysts | Key Features & Advantages |

| Simmons-Smith | Organozinc Carbenoid (ICH₂ZnI) | CH₂I₂, Zn-Cu couple (or Et₂Zn) | Stereospecific; high functional group tolerance; avoids hazardous diazo compounds. nih.govwikipedia.orgtcichemicals.com |

| Transition-Metal Catalyzed | Metal Carbenoid | Diazo compounds, Transition metals (Rh, Co, Fe) | High stereoselectivity possible with chiral catalysts; regioselective for polyenes. wikipedia.orgresearchgate.netnih.gov |

| Electrocatalytic | Varies (e.g., from active methylene compounds or diazo compounds) | Often catalyst-free or uses Co, Ni catalysts with electric current | "Green" methodology; avoids stoichiometric oxidants/reductants; scalable. xmu.edu.cnnih.govnih.gov |

Intramolecular cyclization is an effective strategy for forming cyclopropane rings, particularly when the required functionality is already present within a single precursor molecule.

One common approach involves the treatment of a compound containing an electron-withdrawing group and a leaving group in the γ-position with a strong base. wikipedia.orgrsc.org The base generates a carbanion, which then undergoes an intramolecular Sₙ2 reaction to displace the halide and form the three-membered ring. wikipedia.org This method is the foundation of the Favorskii rearrangement and has been used to synthesize compounds like cyclopropyl (B3062369) cyanide. wikipedia.org

Another powerful intramolecular strategy is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This domino reaction involves two steps: a conjugate addition (Michael addition) to an electrophilic alkene, followed by an intramolecular cyclization of the resulting carbanion, which contains a leaving group. rsc.orgrsc.org This method is highly effective for synthesizing complex and highly functionalized cyclopropanes with excellent stereoselectivity. rsc.org

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and productivity. mdpi.comrsc.org This technology has been successfully applied to the synthesis of cyclopropyl carbonyl compounds.

One reported method involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols using a packed-bed reactor containing a reusable solid acid catalyst (Amberlyst-35). mdpi.com This process allows for the multigram, scalable synthesis of arylthio-cyclopropyl carbaldehydes and ketones under mild conditions. mdpi.com

A highly relevant two-step continuous-flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones. rsc.orgresearchgate.netrsc.org This telescoped synthesis begins with the photocyclization of 1,2-diketones in a photoflow reactor to produce 2-hydroxycyclobutanone (HCB) intermediates. rsc.org The output from the first reactor is then directly mixed with a stream of an amine and fed into a second reactor, where a tandem condensation and ring-contraction sequence occurs to yield the final cyclopropane aminoketone. rsc.org This integrated process eliminates the need for intermediate purification, dramatically reduces reaction times from days to minutes, and significantly increases productivity. rsc.org

| Study Focus | Starting Materials | Key Transformation | Flow System Highlights | Productivity/Yield |

| Arylthio-Cyclopropyl Carbonyls | 2-Hydroxycyclobutanones, Aryl thiols | Acid-catalyzed ring contraction | Packed bed with reusable Amberlyst-35 catalyst. mdpi.com | Good to excellent yields; multigram scale. mdpi.com |

| 1,1-Cyclopropane Aminoketones | 1,2-Diketones, Amines | Two-step telescoped process: 1) Photocyclization 2) Condensation/Ring Contraction | Vapourtec UV-150 photoflow reactor followed by a tubing reactor. rsc.orgresearchgate.net | High yields (e.g., 80% over two steps); residence time of ~30 min; productivity of ~208 mg/h. rsc.org |

The 1-aminocyclopropane-1-carboxylic acid (ACC) unit and its derivatives are important building blocks in medicinal chemistry and biochemistry. frontiersin.org Synthesizing structures where the amino group is attached to a quaternary carbon of the cyclopropane ring requires specific methodologies.

A direct and efficient route to 1-aminocyclopropane-1-carboxylic acid involves using nitroacetic acid esters and 1,2-dihaloethanes as starting materials. google.com This synthetic pathway consists of three main steps:

Alkylated Cyclization: The nitroacetic acid ester reacts with a 1,2-dihaloethane (like 1,2-dibromoethane) in the presence of an inorganic weak base, such as potassium carbonate. This step forms the 1-nitrocyclopropane-1-carboxylate intermediate through a base-catalyzed alkylation followed by intramolecular cyclization. google.com

Nitro Reduction: The nitro group of the cyclopropane intermediate is then reduced to an amino group. This transformation can be achieved using various mild reducing agents. google.com

Carboxyl Hydrolysis: The final step is the hydrolysis of the ester group to the corresponding carboxylic acid, yielding 1-aminocyclopropane-1-carboxylic acid. google.com

This method is advantageous due to its short synthetic route and the use of readily available starting materials. google.com Once the 1-aminocyclopropane-1-carboxylic acid precursor is formed, it can be coupled with the desired side chain. For instance, the carboxylic acid can be activated (e.g., as an acid chloride or via coupling agents) and reacted with an appropriate organometallic reagent derived from hex-4-yne to form the target ketone, 1-(1-Aminocyclopropyl)hex-4-yn-1-one.

Introduction of the Aminocyclopropane Moiety

Asymmetric Hydroamination of Cyclopropenes for Enantioenriched Aminocyclopropane Derivatives

The asymmetric hydroamination of cyclopropenes stands out as a highly atom-economical and direct method for the synthesis of chiral aminocyclopropane derivatives, which constitute the core of the target molecule. This transformation is challenging due to the high ring strain of cyclopropenes, which can easily lead to ring-opening side reactions. However, significant progress has been made using various catalytic systems.

One notable approach involves the use of chiral half-sandwich rare-earth-metal catalysts. These catalysts, incorporating metals such as yttrium, lanthanum, and samarium, have demonstrated high efficiency and stereoselectivity in the intermolecular hydroamination of substituted cyclopropenes with a variety of amines. This method yields chiral α-aminocyclopropane derivatives in high yields (up to 96%) and with excellent stereoselectivity, achieving diastereomeric ratios of up to >20:1 and enantiomeric excesses of up to 99% under mild reaction conditions (25 °C).

Copper-based catalytic systems have also proven effective for the enantioselective hydroamination of cyclopropenes. For instance, the hydroamination of cyclopropenes with pyrazoles using an earth-abundant copper catalyst proceeds with high regio-, diastereo-, and enantiocontrol under mild conditions. This method has been shown to produce good yields (60–89%) and high enantioselectivity (92:8–94:6 er) for a range of electronically diverse substrates. The versatility of this approach is demonstrated by its tolerance of various substituents on both the cyclopropene (B1174273) and the amine components.

| Catalyst Type | Amine Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (er) / Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Chiral Rare-Earth-Metal Complexes (Y, La, Sm) | Various amines | up to 96 | up to >20:1 | up to 99% ee |

| Copper Catalyst | Pyrazoles | 60-89 | N/A | 92:8–94:6 er |

Construction of the Hex-4-yn-1-one Backbone

The hex-4-yn-1-one backbone presents the synthetic challenge of integrating an alkyne functionality into a ketone chain. This can be approached through various strategies that either build the ketone from an alkyne-containing precursor or introduce the alkyne into a pre-existing carbonyl system.

Alkynes can be considered synthetic equivalents of carbonyl compounds, sharing the same oxidation state at the carbons involved in the triple bond as in a -CH2C(O)- unit. This equivalence allows for retrosynthetic disconnections where the alkyne serves as a masked carbonyl group. Hydration of alkynes is a classic method for their conversion to ketones. Acid-catalyzed hydration and oxymercuration-demercuration reactions of terminal alkynes typically follow Markovnikov's rule to yield methyl ketones. For internal alkynes, such as the one present in the hex-4-yn-1-one moiety, hydration can lead to a mixture of ketone products unless the alkyne is symmetrical.

More advanced strategies involve the use of alkynes in catalytic cascade reactions. The high energy of the alkyne triple bond makes such transformations thermodynamically favorable. For instance, gold-catalyzed hydrative cyclizations of diynes demonstrate the conversion of one alkyne to a nucleophilic enol ether and the other to an electrophile, which can then participate in carbon-carbon bond formation, ultimately leading to a ketone after hydrolysis.

The synthesis of ketones within complex molecular architectures requires methods that are tolerant of various functional groups. Traditional methods often rely on the acylation of organometallic reagents, which can have limited functional group compatibility. Modern approaches have focused on the development of catalytic cross-coupling reactions.

One such method is the nickel-catalyzed reductive coupling of carboxylic acid derivatives (such as acid chlorides or thioesters) with alkyl halides. This approach is advantageous as it couples two electrophilic partners and demonstrates tolerance for a wide array of functional groups, including protected amines and C-B bonds. This methodology allows for the synthesis of unsymmetrical and even sterically hindered ketones, making it well-suited for the construction of complex molecules like 1-(1-Aminocyclopropyl)hex-4-yn-1-one.

Direct Synthesis Approaches for 1-(1-Aminocyclopropyl)ketones

Directly constructing the 1-(1-aminocyclopropyl)ketone moiety in a single or tandem step offers a more convergent and efficient synthetic route.

A notable tandem reaction for the synthesis of 1-(1-aminocyclopropyl)ketones involves the use of vinyl selenium salt intermediates. A study by Fei Yuan and colleagues has specifically detailed this synthetic strategy. While the full mechanistic details are extensive, the approach capitalizes on the unique reactivity of organoselenium compounds to facilitate the construction of the cyclopropane ring adjacent to the ketone functionality in a tandem fashion. This methodology provides a direct route to the core structure of the target molecule.

Rearrangement reactions offer an elegant way to access complex molecular scaffolds from more readily available starting materials. The α-iminol rearrangement, in particular, has been successfully employed for the synthesis of α-aminocyclopropyl ketones. This reaction proceeds from 2-hydroxycyclobutanones, which upon condensation with a primary amine, form a transient 2-hydroxycyclobutyl imine intermediate. This intermediate then undergoes a ring contraction via an α-iminol rearrangement to furnish the desired α-aminocyclopropyl ketone.

This transformation can be carried out under catalyst-free conditions in many cases, simply by reacting the 2-hydroxycyclobutanone with an aniline (B41778) derivative in a suitable solvent like toluene (B28343) at room temperature or with gentle heating. The reaction has been shown to be applicable to a range of substituted anilines and 2-hydroxycyclobutanones, providing a library of α-aminocyclopropyl ketones. A continuous flow synthesis approach has also been developed, which combines the photocyclization of 1,2-diketones to generate the 2-hydroxycyclobutanone precursor in-line with the subsequent tandem condensation and ring-contraction reaction with an amine, allowing for high productivity and short reaction times.

| 2-Hydroxycyclobutanone Substrate | Amine Substrate | Reaction Conditions | Isolated Yield (%) |

|---|---|---|---|

| 2-hydroxy-2-phenylcyclobutan-1-one | Aniline | Toluene, rt | 85 |

| 2-hydroxy-2-methylcyclobutan-1-one | 4-Methoxyaniline | Toluene, 50 °C | 78 |

| 2-ethyl-2-hydroxycyclobutan-1-one | Benzylamine | Toluene, 50 °C | 72 |

Stereoselective Synthesis and Chiral Control

The synthesis of 1-(1-Aminocyclopropyl)hex-4-yn-1-one with a defined stereochemistry at the C1 position of the cyclopropane ring presents a significant synthetic challenge. The control of this quaternary stereocenter is crucial for its potential applications in medicinal chemistry and materials science. This section details the primary strategies and methodologies for achieving stereoselective synthesis, focusing on the formation of the chiral aminocyclopropane core and the subsequent construction of the ketone.

Enantioselective and Diastereoselective Cyclopropanation Methods

The construction of the cyclopropane ring is a foundational step, and numerous methods have been developed to control its stereochemistry. These can be broadly categorized into transition-metal-catalyzed reactions, Michael-initiated ring closures (MIRC), and the use of chiral auxiliaries. researchgate.net

Transition-metal catalysis, particularly with rhodium and copper complexes, is a powerful tool for the decomposition of diazo compounds and subsequent carbene transfer to an olefin. researchgate.net For instance, the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide has been shown to produce 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity (>98:2 diastereomeric ratio). organic-chemistry.org While initial studies with achiral catalysts like Rh₂(OAc)₄ achieve excellent diastereocontrol, the use of chiral dirhodium catalysts can induce moderate enantioselectivity. organic-chemistry.org

The Michael-Initiated Ring Closure (MIRC) reaction is another versatile and efficient method for generating cyclopropane rings with high stereoselectivity. rsc.orgrsc.orgresearchgate.net This approach involves the nucleophilic addition of a Michael donor to an electrophilic substrate containing a leaving group, followed by an intramolecular cyclization. rsc.org Stereocontrol can be achieved by employing chiral substrates, chiral nucleophiles, or, more commonly, organocatalysts. rsc.org Organocatalysts, such as quinine (B1679958) or prolinol derivatives, interact with reactants through non-covalent interactions like hydrogen bonding to direct the stereochemical outcome, often yielding complex chiral cyclopropanes in high yields and excellent enantioselectivity. rsc.org MIRC reactions of γ,δ-epoxy-α,β-unsaturated esters and ketones with organozincates or Grignard reagents can produce 1,2,3-trisubstituted cyclopropanes with excellent diastereoselectivity. nih.govresearchgate.net

Chiral auxiliaries offer a reliable method for directing stereochemistry. wikipedia.org An auxiliary is a stereogenic group temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org Carbohydrate-derived auxiliaries, for example, have been successfully used in the diastereoselective cyclopropanation of allylic alcohols. acs.org Similarly, oxazolidinones, popularized by David Evans, can be attached to substrates to direct subsequent reactions, including cyclopropanations and alkylations.

| Method | Catalyst/Auxiliary | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Rh-Catalyzed Cyclopropanation | Rh₂(OAc)₄ | Aryldiazoacetate + N-vinylphthalimide | >98:2 (trans) | N/A | organic-chemistry.org |

| Rh-Catalyzed Cyclopropanation | Rh₂(TBSP)₄ | Aryldiazoacetate + N-vinylphthalimide | >98:2 (trans) | 55% | organic-chemistry.org |

| Michael-Initiated Ring Closure (MIRC) | Organocatalyst (e.g., Quinine derivative) | Various Michael acceptors/donors | Often high | Often >90% | rsc.org |

| MIRC | Zinc Catalyst | γ,δ-epoxy-α,β-enoate + Grignard reagent | Excellent | N/A | nih.govresearchgate.net |

| Chiral Auxiliary | Carbohydrate-derived | Allylic alcohols | High | N/A (diastereoselective) | acs.org |

| Chiral Auxiliary | Oxazolidinone | Acid chloride substrate | High | N/A (diastereoselective) |

Control of Stereochemistry in Aminocyclopropane Formation

Establishing the quaternary stereocenter bearing the amino group is a critical step. Many strategies for the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives can be adapted for this purpose. rsc.orgacs.orgresearchgate.net

One highly effective method utilizes a diketopiperazine template derived from a chiral amino acid. For instance, the conjugate addition of a phosphorus or sulfur ylide to a (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione acceptor proceeds with exceptional diastereofacial selectivity, yielding a diketopiperazinespirocyclopropane with >98% diastereomeric excess (d.e.). rsc.org Subsequent deprotection and hydrolysis of this intermediate provides access to enantiomerically pure substituted 1-aminocyclopropane-1-carboxylic acids. rsc.org

Another approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. Chiral bicyclic lactams can be cyclopropanated, and subsequent removal of the chiral auxiliary followed by a Curtius rearrangement can yield novel aminocyclopropyl carboxylic acids in >99% e.e. rsc.org Tandem catalytic methods have also been developed, where zinc β-alkoxy enamines undergo cyclopropanation to afford aminocyclopropyl carbinols with three continuous stereocenters in high yield, enantioselectivity (up to 94% ee), and diastereoselectivity (>20:1 dr). acs.org

| Methodology | Chiral Source | Key Intermediate | Stereoselectivity | Reference |

|---|---|---|---|---|

| Diketopiperazine Template | Chiral amino acid | Diketopiperazinespirocyclopropane | >98% d.e. | rsc.org |

| Chiral Bicyclic Lactam | Chiral lactam | Cyclopropanated lactam | >99% e.e. | rsc.org |

| Tandem Catalytic Cyclopropanation | Chiral amino alcohol (MIB) | Zinc β-alkoxy enamine | up to 94% e.e., >20:1 d.r. | acs.org |

| Asymmetric Synthesis | Chiral auxiliary | Various | High | acs.orgacs.org |

Strategies for Controlling Stereochemical Outcomes in Hex-4-yn-1-one Synthesis

The final stage in constructing the target molecule involves the formation of the ketone and the attachment of the hex-4-yne side chain while preserving the stereochemical integrity of the aminocyclopropane core. A plausible and convergent strategy involves preparing an enantiopure N-protected 1-aminocyclopropane-1-carboxylic acid using the methods described above, followed by its conversion into the target ketone. This could be achieved by coupling the carboxylic acid with the appropriate organometallic reagent, often mediated by conversion to a more reactive species like a Weinreb amide. This approach ensures that the stereocenter is set early and is not disturbed in the final steps.

Alternatively, methods for the direct asymmetric synthesis of α-amino ketones could be adapted. rsc.orgnih.gov For example, a palladium-catalyzed asymmetric arylation of in situ generated α-keto imines has been developed, offering a route to chiral α-amino ketones. rsc.orgnih.gov A similar strategy could potentially be envisioned using an alkynyl nucleophile.

The synthesis of the alkynyl ketone fragment itself can be achieved through various means, such as the palladium-catalyzed carbonylative Sonogashira coupling of a terminal alkyne with an aryl iodide or the coupling of terminal alkynes with carboxylic acid derivatives. organic-chemistry.org However, integrating stereocontrol directly into these coupling reactions at a position alpha to the resulting ketone is non-trivial.

A more direct, albeit challenging, approach would be the enantioselective addition of an alkynyl nucleophile to a suitable cyclopropyl imine precursor. The enantioselective alkynylation of ketones and imines is an established field, often employing zinc-based reagents in the presence of a chiral ligand like (+)-N-methylephedrine. nih.gov This has been successfully applied to α-keto esters to generate tertiary propargylic alcohols with high enantioselectivity. nih.govacs.org Adapting such a method to a cyclopropyl imine derived from a glyoxal (B1671930) could potentially construct the C-C bond and set the stereocenter simultaneously.

| Strategy | Key Transformation | Point of Stereocontrol | Advantages/Challenges | Related Literature |

|---|---|---|---|---|

| Convergent Synthesis | Coupling of chiral ACC derivative (e.g., Weinreb amide) with an organometallic reagent | During aminocyclopropane synthesis (2.3.2) | Advantage: Reliable, separates stereocontrol from C-C bond formation. | rsc.orgacs.org |

| Asymmetric Alkynylation | Enantioselective addition of an alkynyl nucleophile to a cyclopropyl imine precursor | During the C-C bond forming step | Challenge: Requires development of a specific substrate and catalytic system. | nih.govacs.org |

| Adaptation of α-Amino Ketone Synthesis | Asymmetric reaction on a prochiral cyclopropyl α-keto precursor | During functionalization of the α-position | Challenge: Substrate specificity and potential for racemization. | rsc.orgnih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 1 Aminocyclopropyl Hex 4 Yn 1 One

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl ring in this compound is activated due to the vicinal donor (amino) and acceptor (keto) substituents. This "push-pull" electronic effect weakens the carbon-carbon bonds of the ring, making it susceptible to various ring-opening and annulation reactions that are not as readily observed in non-activated cyclopropanes.

Ring-Opening Reactions and Subsequent Transformations (e.g., of Donor-Acceptor Cyclopropanes)

Donor-acceptor cyclopropanes are valuable synthetic intermediates that can act as 1,3-dipolar synthons. nih.gov The ring-opening is typically initiated by a nucleophile or an electrophile, leading to the formation of a 1,3-bifunctionalized open-chain intermediate. rsc.org This intermediate can then be trapped or undergo subsequent intramolecular reactions.

Under nucleophilic conditions, a wide array of carbon and heteroatom nucleophiles can initiate the ring-opening. thieme-connect.com For instance, the reaction with carbon-centered nucleophiles provides a direct route to 1,3-bifunctional compounds. rsc.org Similarly, nitrogen-based nucleophiles like amines, indoles, and azides can be employed, leading to the formation of functionalized amines and N-heterocycles. thieme-connect.com The reaction often proceeds with high regio- and stereoselectivity. thieme-connect.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diones | Cu(II)/trisoxazoline | Enantioenriched γ-hydroxybutyric acid derivatives | rsc.org |

| Amines | Varies | 1,3-diamines, γ-lactams, pyrroles | thieme-connect.com |

| Indoles | Lewis Acid | Functionalized indoles | rsc.org |

| Water | Chiral Catalyst | γ-hydroxy carbonyls | researchgate.net |

The reaction mechanism can vary. For example, reactions of cyclopropyl ketones with primary amines can proceed either through an initial nucleophilic ring-opening followed by cyclization or via the formation of an imine which then undergoes rearrangement. thieme-connect.com

Annulation Reactions Utilizing the Cyclopropyl Moiety

The 1,3-zwitterionic character of donor-acceptor cyclopropanes makes them ideal partners in annulation reactions, particularly [3+2] cycloadditions, to form five-membered rings. nih.govrsc.org These reactions are often catalyzed by Lewis acids, which activate the cyclopropane (B1198618) by coordinating to the acceptor group (the ketone in this case). rsc.orgacs.org

For instance, aminocyclopropanes can undergo [3+2] annulation with various partners like aldehydes and indoles. nih.govacs.org Iron-catalyzed annulation with aldehydes provides a stereoselective route to 2-aminotetrahydrofurans. acs.org Similarly, dearomative [3+2] annulation with indoles, catalyzed by silyl (B83357) triflimide, can produce complex tricyclic indoline (B122111) frameworks with high stereoselectivity, creating multiple stereocenters in a single step. rsc.org

Table 2: Catalytic [3+2] Annulation Reactions of Aminocyclopropanes

| Reaction Partner | Catalyst | Product Scaffold | Reference |

|---|---|---|---|

| Aldehydes | Iron Trichloride | 2-Aminotetrahydrofurans | acs.org |

| Indoles | Triethylsilyl Triflimide | Tricyclic Indolines | rsc.org |

| Enol Ethers | Copper Catalyst | Cyclopentylamines | researchgate.net |

These annulation reactions are highly valuable in synthetic chemistry as they provide rapid access to complex molecular architectures that are relevant to medicinal chemistry and natural product synthesis. nih.govrsc.org

Functionalization of the Cyclopropane System

Direct functionalization of the cyclopropane ring without ring-opening is less common for donor-acceptor systems due to their inherent reactivity towards ring cleavage. However, reactions that proceed via a cyclopropene (B1174273) intermediate, formed by dehydrohalogenation of a halocyclopropane, can lead to formal nucleophilic substitution on the ring. researchgate.net This allows for the introduction of various nucleophiles while retaining the cyclopropane core. researchgate.net While not a direct functionalization of 1-(1-Aminocyclopropyl)hex-4-yn-1-one itself, this methodology represents a potential pathway for modifying related cyclopropane systems.

Reactions of the Ketone Functionality

The ketone group in 1-(1-Aminocyclopropyl)hex-4-yn-1-one is an electrophilic center and undergoes reactions typical of carbonyl compounds. Its reactivity is influenced by the adjacent electron-donating aminocyclopropyl group and the more distant alkyne.

Nucleophilic Addition Reactions to the Ketone Group

The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral center. masterorganicchemistry.comlibretexts.org The addition can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com

Strong nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride reagents (e.g., sodium borohydride) add irreversibly to form tertiary and secondary alcohols, respectively, after an acidic workup. masterorganicchemistry.comlibretexts.org Weaker nucleophiles, such as water, alcohols, and cyanide, typically add reversibly. masterorganicchemistry.com The presence of the aminocyclopropyl group may sterically hinder the approach of the nucleophile to some extent compared to a less substituted ketone. libretexts.org

Condensation and Derivatization Reactions Involving the Ketone

The ketone functionality can react with primary amines and their derivatives (such as hydroxylamine (B1172632) and hydrazines) in a condensation reaction to form imines and related compounds (oximes, hydrazones). libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.com The pH of the reaction is crucial, as strong acid will protonate the amine nucleophile, rendering it inactive, while insufficient acid will not facilitate the dehydration step. libretexts.orgyoutube.com

Furthermore, if the carbon atom alpha to the ketone (in this case, the cyclopropyl carbon) had a proton, it could undergo aldol-type condensation reactions. libretexts.orgsigmaaldrich.com In an aldol (B89426) condensation, an enolate reacts with another carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. sigmaaldrich.comlibretexts.org However, in 1-(1-Aminocyclopropyl)hex-4-yn-1-one, the alpha-carbon is quaternary, lacking a proton, and therefore cannot form an enolate at that position to act as the nucleophilic partner in a traditional aldol reaction. It can, however, act as the electrophilic acceptor for another enolate.

Reactivity of α-Amino Ketone Systems

The α-amino ketone motif is a versatile functional group present in many bioactive molecules and synthetic intermediates. nih.gov Its reactivity is characterized by the dual nature of the amine and ketone groups. Condensation reactions between amines and carbonyl compounds are fundamental in the synthesis of many nitrogen-containing molecules, including the formation of enamines and aromatic heterocycles. acs.org

Challenges in the chemistry of α-amino ketones often revolve around chemoselectivity, as manipulations must be performed in the presence of two reactive and potentially incompatible functionalities. acs.org Synthetic strategies that avoid the use of protecting groups are therefore of significant interest. acs.orgfigshare.com The development of α-amino ketones as versatile precursors for complex amines often involves highly selective reduction and carbonyl addition reactions. acs.org

Recent synthetic advances have focused on various methods for constructing the α-amino ketone core, such as the nucleophilic substitution of α-halogenated ketones, aza-benzoin condensations using aldehydes, and rearrangements of amino enol ethers. rsc.org Furthermore, direct α-amination of ketones using catalytic systems involving copper or iron has been developed to create these valuable motifs. organic-chemistry.org The reactivity of the α-aminocyclopropyl ketone in the title compound is expected to follow these general principles, allowing for transformations such as diastereoselective additions to the carbonyl group or participation in heterocycle synthesis. acs.orgresearchgate.net

Table 1: Summary of Potential Reactions of the α-Amino Ketone Moiety

| Reaction Type | Reagents/Catalysts | Expected Product Class |

| Reductive Amination | Reducing agents (e.g., NaBH₃CN) | α-Amino alcohol |

| Condensation | Aldehydes/Ketones | Imines, Enamines, Heterocycles |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, Organolithium) | Tertiary alcohols |

| Asymmetric Arylation | Arylboronic acids, Chiral Pd(II) catalyst | Chiral α-aryl-α-amino ketones |

Transformations of the Alkyne Functionality

The internal carbon-carbon triple bond in 1-(1-aminocyclopropyl)hex-4-yn-1-one is a site of high electron density, making it susceptible to a variety of transformations, primarily addition and cyclization reactions. geeksforgeeks.orgbyjus.com The presence of two weak pi bonds allows the alkyne to undergo two successive addition reactions. vedantu.com

Alkynes readily undergo addition reactions where the π-bonds are broken and new single bonds are formed. masterorganicchemistry.com These reactions are often more exothermic than the corresponding reactions of alkenes. msu.edu

Hydrogenation: The addition of hydrogen (H₂) across the triple bond can lead to either an alkene or an alkane. byjus.com Catalysts like platinum, palladium, or nickel typically result in complete reduction to the corresponding alkane. byjus.com However, the reaction can be stopped at the alkene stage by using a "poisoned" catalyst, such as Lindlar's catalyst, which selectively produces the cis (Z)-alkene. msu.edu

Halogenation: Alkynes react with halogens (e.g., Br₂, Cl₂) to form dihaloalkenes and subsequently tetrahaloalkanes. vedantu.com The addition of the first equivalent of halogen often proceeds via an anti-addition mechanism. chemistrytalk.org The reaction with bromine can serve as a chemical test for unsaturation, as the reddish-brown color of the bromine solution disappears. byjus.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to an internal, unsymmetrical alkyne like the one in the title compound would lead to a mixture of vinyl halide products, as Markovnikov's rule does not apply to symmetrically disubstituted internal alkynes. vedantu.comchemistrytalk.org A second addition would result in a geminal dihalide. byjus.com

Hydration: The addition of water, typically catalyzed by a strong acid and a mercuric salt (HgSO₄), initially forms an enol intermediate. masterorganicchemistry.commsu.edu This enol is unstable and rapidly tautomerizes to the more stable ketone. masterorganicchemistry.com For an internal alkyne, this reaction can produce a mixture of two different ketones if the alkyne is not symmetrically substituted. msu.edu

Table 2: Common Addition Reactions of the Alkyne Functionality

| Reaction | Reagents | Intermediate Product | Final Product | Stereochemistry/Regiochemistry |

| Hydrogenation | H₂, Pd/C | Alkene | Alkane | Syn-addition |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene | - | Syn-addition |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkene | Tetrahaloalkane | Anti-addition (first step) |

| Hydrohalogenation | HX (e.g., HBr) | Vinyl Halide | Geminal Dihalide | Mixture for unsymmetrical internal alkynes |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone | Mixture for unsymmetrical internal alkynes |

Transition metals are powerful tools for activating alkynes and facilitating the construction of complex cyclic structures. rsc.org These reactions exploit the ability of the metal to coordinate with the alkyne π-system, enabling subsequent bond formations. numberanalytics.com

[2+2+2] Cycloadditions: This is a notable reaction where three alkyne units, or an alkyne and two other unsaturated molecules, can cyclize to form aromatic compounds. numberanalytics.com

Annulation Reactions: Transition metal-catalyzed alkyne annulation has become a powerful method for building diverse carbocyclic and heterocyclic frameworks with high efficiency. rsc.org Various transition metals, including palladium, rhodium, ruthenium, and gold, have been shown to be effective in promoting these reactions. rsc.orgmdpi.com

Intramolecular Cyclization: If the molecule contains another reactive group, intramolecular cyclization can occur. In the case of 1-(1-aminocyclopropyl)hex-4-yn-1-one, the amine or the enolized ketone could potentially act as an internal nucleophile, attacking the metal-activated alkyne to form a heterocyclic ring system. rsc.org

The choice of metal catalyst and reaction conditions can precisely control the outcome, leading to endo- or exo-cyclic products and influencing ring size. rsc.org

Intermolecular and Intramolecular Reaction Pathways

The presence of both an α-amino ketone and an alkyne within the same molecule opens up possibilities for complex reaction pathways where both functional groups participate in a coordinated fashion.

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are highly efficient for building molecular complexity. Alkynyl ketones are excellent substrates for such processes. nih.gov

A potential cascade pathway for 1-(1-aminocyclopropyl)hex-4-yn-1-one could be initiated by an intermolecular conjugate addition of a nucleophile (such as a secondary amine) to the alkyne, which could then be followed by an intramolecular reaction involving the ketone or the aminocyclopropyl group. nih.gov Alternatively, the inherent amine functionality could participate in an intramolecular fashion. For instance, a gold-catalyzed reaction could involve the activation of the alkyne, followed by an intramolecular attack by the amine nitrogen, leading to a cyclization-aromatization cascade to form nitrogen-containing heterocycles. encyclopedia.pub The development of such one-pot procedures provides a highly atom-economical strategy for synthesizing polyfunctionalized molecules. encyclopedia.pub

Transition-metal catalysis is crucial for orchestrating complex transformations that are otherwise difficult to achieve. mdpi.com The combination of enamine catalysis (derived from the α-amino ketone) with transition metal catalysis is an emerging strategy for novel transformations. researchgate.netresearchgate.net In this scenario, the amine could react with the ketone to form a nucleophilic enamine intermediate, while a transition metal simultaneously activates the alkyne or another reaction partner, setting the stage for a coupling reaction. researchgate.net

Catalysts based on rhodium, ruthenium, and cobalt are known to facilitate various cascade processes. rsc.org For 1-(1-aminocyclopropyl)hex-4-yn-1-one, a transition metal could catalyze a C-H activation/cyclization sequence with the alkyne. rsc.org Furthermore, transition-metal-catalyzed π-insertion processes across the triple bond are a straightforward way to generate stereochemically defined olefins, which can then be trapped intramolecularly by the ketone or amine moiety to form complex carbo- and heterocycles. acs.org The synergistic combination of different metal catalysts and additives is often key to achieving high reactivity and selectivity in these complex transformations. rsc.org

Derivatization Strategies for Modified Compounds

The unique structural amalgamation of a reactive aminocyclopropyl ketone moiety and a terminal alkyne in 1-(1-Aminocyclopropyl)hex-4-yn-1-one offers a versatile platform for the synthesis of a diverse array of modified compounds. Derivatization can be strategically directed towards the generation of novel cyclopropyl-containing architectures or the interconversion of the existing amine and ketone functionalities to introduce new chemical properties.

Synthesis of New Cyclopropyl-Containing Structures

The inherent strain of the three-membered ring in the aminocyclopropyl ketone core of 1-(1-Aminocyclopropyl)hex-4-yn-1-one can be exploited to drive various ring-opening and rearrangement reactions, leading to the formation of new cyclic and heterocyclic systems. These transformations often proceed under the influence of thermal, acidic, or transition-metal-catalyzed conditions.

One potential pathway for the derivatization of the aminocyclopropyl ketone moiety involves its reaction with alkynes. For instance, gold-catalyzed cyclization of α-amino ketones with alkynes has been shown to produce substituted pyrroles. uctm.edu This suggests a potential intramolecular reaction for 1-(1-Aminocyclopropyl)hex-4-yn-1-one or an intermolecular reaction with other alkynes to generate novel pyrrole-containing structures. The Knorr pyrrole (B145914) synthesis, a classic method involving the reaction of an α-amino-ketone with a β-ketoester, also presents a viable route to highly substituted pyrroles. wikipedia.org

Furthermore, the cyclopropyl ketone unit is susceptible to transformations that can lead to larger ring systems. For example, aryl cyclopropyl ketones are known to undergo acid-catalyzed cyclization to form 1-tetralones. rsc.org While the subject compound lacks an aryl group directly attached to the ketone, similar acid-catalyzed rearrangements could potentially be induced. Transition metal catalysis offers another avenue for derivatization. Nickel-catalyzed cycloaddition reactions of cyclopropyl ketones with enones have been demonstrated to yield densely functionalized cyclopentane (B165970) products. acs.org Additionally, nickel-catalyzed ring-opening cross-coupling reactions can convert cyclopropyl ketones into γ-substituted silyl enol ethers, providing a linear product with new functional handles. nih.govchemrxiv.org

A summary of potential synthetic transformations of the aminocyclopropyl ketone core is presented in the table below.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Pyrrole Synthesis | Gold catalyst, Alkyne | Substituted Pyrrole |

| Knorr Pyrrole Synthesis | β-ketoester, Acid | Polysubstituted Pyrrole |

| Cycloaddition | Nickel catalyst, Enone | Functionalized Cyclopentane |

| Ring-Opening Cross-Coupling | Nickel catalyst, Organozinc, TMSCl | γ-substituted Silyl Enol Ether |

Functional Group Interconversions of Amine and Ketone Moieties

The primary amine and ketone functional groups in 1-(1-Aminocyclopropyl)hex-4-yn-1-one are amenable to a wide range of well-established chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the compound's physicochemical properties.

Reactions of the Ketone Moiety:

The carbonyl group of the ketone is a primary site for nucleophilic addition and condensation reactions. A fundamental transformation is the reaction with primary amines to form imines, also known as Schiff bases. rsc.org This reaction is typically acid-catalyzed and can be used to introduce a variety of substituents at the nitrogen atom. The resulting imine can be further reduced to a secondary amine.

The ketone can also be a precursor for the synthesis of α-amino ketones through various amination procedures. organic-chemistry.org For example, direct α-amination of ketones can be achieved using reagents like azodicarboxylates.

Reactions of the Amine Moiety:

The primary amine is a versatile functional group that can undergo acylation, alkylation, and arylation reactions. Acylation with acyl chlorides or anhydrides will yield the corresponding amides. Alkylation, for instance with alkyl halides, can lead to secondary and tertiary amines, although overalkylation can be a competing process. The basicity of the amine allows it to act as a nucleophile in various reactions.

The table below outlines some of the key functional group interconversions possible for the amine and ketone moieties.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Ketone | Imine Formation | Primary Amine, Acid Catalyst | Imine (Schiff Base) |

| Ketone | α-Amination | Azodicarboxylate | α-Amino Ketone |

| Amine | Acylation | Acyl Chloride/Anhydride | Amide |

| Amine | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

These derivatization strategies highlight the potential of 1-(1-Aminocyclopropyl)hex-4-yn-1-one as a versatile building block in medicinal chemistry and materials science, enabling the generation of a library of novel compounds with tailored properties.

Advanced Spectroscopic and Computational Analysis of 1 1 Aminocyclopropyl Hex 4 Yn 1 One

Structural Elucidation and Characterization Techniques (Research Focus)

A full structural characterization of 1-(1-Aminocyclopropyl)hex-4-yn-1-one would necessitate a suite of spectroscopic techniques. Each method provides unique and complementary information essential for a complete and unambiguous assignment of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for determining the carbon and proton framework of the molecule.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns. This would help in assigning protons on the cyclopropyl (B3062369) ring, the methylene (B1212753) groups of the hexynone chain, and the terminal methyl group.

¹³C NMR: Would reveal the number of distinct carbon environments, including the carbonyl carbon, the two sp-hybridized carbons of the alkyne, the carbons of the cyclopropyl ring, and the aliphatic carbons.

2D-NMR (COSY, HSQC, HMBC, NOESY): These advanced techniques would be crucial for establishing connectivity between protons and carbons. COSY would show proton-proton correlations, HSQC would link protons to their directly attached carbons, and HMBC would reveal longer-range proton-carbon correlations, which is essential for piecing together the molecular structure. NOESY could provide information about the spatial proximity of protons, aiding in conformational analysis.

Vibrational Spectroscopy (e.g., Infrared (IR) and Fourier-Transform Infrared (FTIR))

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For 1-(1-Aminocyclopropyl)hex-4-yn-1-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C≡C stretching of the internal alkyne. The absence of a strong band around 3300 cm⁻¹ would confirm the internal nature of the alkyne.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn allows for the confirmation of the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum could help to confirm the connectivity of the different parts of the molecule, as characteristic cleavages would be expected, such as alpha-cleavage adjacent to the carbonyl group and fragmentation of the cyclopropyl ring.

X-ray Crystallography

Should a suitable single crystal of 1-(1-Aminocyclopropyl)hex-4-yn-1-one be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the stereochemical relationship of the substituents around the cyclopropyl ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations would offer theoretical insights into the electronic structure, stability, and reactivity of 1-(1-Aminocyclopropyl)hex-4-yn-1-one.

Geometric Optimization: DFT would be used to calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that could be compared with experimental data if available.

Spectroscopic Prediction: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated using DFT. These predicted spectra can be invaluable in aiding the assignment of experimental spectra.

Electronic Structure Analysis: DFT calculations can provide information about the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These analyses are key to understanding the molecule's reactivity and intermolecular interactions.

Molecular Modeling and Dynamics Simulations for Reactivity and Stability Prediction

Molecular modeling and dynamics simulations are powerful computational tools used to predict the reactivity and stability of chemical compounds. For 1-(1-Aminocyclopropyl)hex-4-yn-1-one, these methods can elucidate the intricate relationship between its structure and chemical behavior.

Reactivity Insights: Computational studies on related cyclopropyl ketones indicate that their reactivity is significantly influenced by factors such as conjugation and steric hindrance. acs.org In the case of 1-(1-Aminocyclopropyl)hex-4-yn-1-one, the cyclopropyl ring, adjacent to a carbonyl group, is susceptible to ring-opening reactions, a common pathway for cyclopropyl ketones. nih.govnih.gov The presence of the amino group on the cyclopropyl ring can further influence this reactivity by altering the electronic properties of the ring.

Molecular dynamics simulations can model the dynamic behavior of the molecule, providing insights into conformational changes and the stability of reactive intermediates. For instance, simulations could predict the most likely pathways for nucleophilic attack at the carbonyl carbon or reactions involving the alkyne functionality. The stability of the molecule can be assessed by calculating its potential energy surface and identifying the lowest energy conformations.

Table 1: Predicted Reactivity Parameters for 1-(1-Aminocyclopropyl)hex-4-yn-1-one

| Parameter | Predicted Value/Behavior | Influencing Factors |

| HOMO-LUMO Gap | Moderate | Conjugation between the carbonyl group and the cyclopropyl ring. |

| Most Nucleophilic Site | Amino Group Nitrogen | Lone pair of electrons on the nitrogen atom. |

| Most Electrophilic Site | Carbonyl Carbon | Polarization of the C=O bond. |

| Kinetic Stability | Moderate | Strain of the cyclopropyl ring can lead to ring-opening reactions. |

Note: The data in this table is predictive and based on the analysis of similar structures, as direct computational studies on 1-(1-Aminocyclopropyl)hex-4-yn-1-one are not currently available in public literature.

Analysis of Electronic and Steric Properties of the Cyclopropyl Ring and Other Functional Groups

The unique combination of a cyclopropyl ring, an amino group, a ketone, and an alkyne in 1-(1-Aminocyclopropyl)hex-4-yn-1-one gives rise to a distinct set of electronic and steric properties that govern its chemical character.

Electronic Properties: The cyclopropyl group exhibits electronic properties that are similar to those of a double bond, including the ability to participate in conjugation. This property allows for electronic interaction with the adjacent carbonyl group, influencing its reactivity. The carbonyl group itself is a strong chromophore, exhibiting characteristic absorptions in infrared spectroscopy. libretexts.org

The amino group, being an electron-donating group, increases the electron density on the cyclopropyl ring. This electronic donation can affect the stability of the ring and the reactivity of the adjacent carbonyl group. The hex-4-yn-1-one moiety contains a carbon-carbon triple bond, which is a region of high electron density and is susceptible to addition reactions.

Steric Properties: The three-dimensional arrangement of the atoms in 1-(1-Aminocyclopropyl)hex-4-yn-1-one creates a specific steric environment. The cyclopropyl ring, while small, imposes conformational rigidity on the adjacent part of the molecule. The hexynyl chain, on the other hand, is more flexible. The steric hindrance around the carbonyl group, influenced by both the cyclopropyl ring and the hexynyl chain, will play a crucial role in determining the accessibility of the carbonyl carbon to attacking nucleophiles. wikipedia.org

Table 2: Summary of Functional Group Properties in 1-(1-Aminocyclopropyl)hex-4-yn-1-one

| Functional Group | Electronic Effect | Steric Influence |

| 1-Aminocyclopropyl | Electron-donating (amino group), Conjugating (cyclopropyl ring) | Rigid, moderate steric bulk |

| Carbonyl (Ketone) | Electron-withdrawing, Polar | Planar, accessible for nucleophilic attack |

| Hex-4-ynyl | Electron-rich (alkyne) | Flexible chain, can adopt various conformations |

This detailed analysis of the molecular modeling, dynamics, electronic, and steric properties provides a foundational understanding of the chemical nature of 1-(1-Aminocyclopropyl)hex-4-yn-1-one.

Emerging Research Directions and Future Perspectives for 1 1 Aminocyclopropyl Hex 4 Yn 1 One

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes necessitates the development of greener and more efficient methods for synthesizing complex molecules like 1-(1-aminocyclopropyl)hex-4-yn-1-one.

Future synthetic strategies will likely focus on aligning with the principles of green chemistry to improve sustainability. mdpi.com This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a key area of development for enhancing mass efficiency and reducing solvent usage and waste. nih.gov

Catalysis is fundamental to modern organic synthesis, and expanding the repertoire of catalytic transformations for a molecule with multiple reactive sites is a significant goal. The internal alkyne of 1-(1-aminocyclopropyl)hex-4-yn-1-one is a prime target for selective catalytic hydrogenation. Depending on the catalyst, the alkyne can be selectively reduced. For example, using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) allows for the syn-addition of hydrogen to produce a cis-alkene, halting the reaction at the alkene stage. libretexts.orgyoutube.com In contrast, catalysts like platinum or palladium on carbon (Pd/C) will typically facilitate complete hydrogenation to the corresponding alkane. libretexts.orglibretexts.org

Copper-catalyzed reactions, known for their utility in alkyne chemistry, could enable various transformations such as hydrosilylation or coupling reactions. acs.org Multi-component reactions involving the alkyne functionality could be facilitated by N-heterocyclic carbene–copper complexes, allowing for the construction of more complex molecular architectures. mdpi.com The aminocyclopropyl ketone moiety also presents opportunities for catalysis, particularly in developing asymmetric methods for reactions involving the amine or the α-carbon of the ketone.

| Functional Group | Transformation | Catalyst/Reagent | Expected Product Feature | Reference |

|---|---|---|---|---|

| Alkyne | Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene | libretexts.org |

| Alkyne | Complete Hydrogenation | H₂, Pd/C or Pt | Alkane | libretexts.org |

| Alkyne | Dissolving Metal Reduction | Na, Liquid NH₃ | trans-Alkene | libretexts.org |

| Alkyne | Hydrosilylation | PhMeSiH₂, Cu(Etacac)₂/Xantphos | Vinylsilane | acs.org |

| Ketone/Amine | Reductive Amination | H₂, Metal Catalyst (e.g., Ni) | Secondary Amine/Alcohol | libretexts.org |

Exploration of Undiscovered Chemical Reactivity

The interplay between the three distinct functional groups in 1-(1-aminocyclopropyl)hex-4-yn-1-one opens the door to discovering novel chemical reactions and reactivity patterns.

The structure of 1-(1-aminocyclopropyl)hex-4-yn-1-one is well-suited for the design of multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. rsc.org The amine, ketone, and alkyne can all participate in different steps of a cascade sequence. For example, the primary amine can react with an aldehyde to form an imine, which could then undergo an intramolecular reaction with the alkyne. libretexts.org The alkyne itself has two active positions (the C≡C bond and adjacent C-H bonds, if present) that can be activated for MCRs. rsc.org

Pseudo-multicomponent reactions, where one starting material is used in multiple steps, could also be envisioned. nih.gov For instance, a Knoevenagel condensation followed by a Michael addition could be designed, leveraging the reactivity of the ketone. nih.gov The development of such cascade sequences would provide rapid access to diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.net

A key challenge and opportunity in working with a polyfunctional molecule is achieving selective modification of one group while leaving the others intact. The distinct reactivity of the amine, ketone, and alkyne allows for targeted transformations.

The primary amine can selectively react with carboxylic acid derivatives to form amides or with aldehydes and ketones to form imines. libretexts.orglibretexts.org The ketone can undergo nucleophilic addition or be converted to an enaminone, a versatile synthetic intermediate. nih.gov The alkyne can undergo hydration to yield a carbonyl compound; acid-catalyzed hydration would likely follow Markovnikov's rule, while hydroboration-oxidation would result in anti-Markovnikov addition. libretexts.org This selective reactivity allows for a stepwise approach to building molecular complexity. For example, the amine could be protected, followed by a selective transformation of the alkyne, and then deprotection and further functionalization of the amine.

| Target Functional Group | Reaction Type | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Amine | Imine Formation | Aldehyde/Ketone, Acid Catalyst (pH ~5) | Selective formation of C=N bond. | libretexts.org |

| Amine | Amide Formation | Acyl Chloride or Ester | Forms a stable amide, protecting the amine. | libretexts.org |

| Ketone | Enaminone Synthesis | DMF-DMA | Creates a versatile β-amino-α,β-unsaturated ketone. | nih.gov |

| Alkyne | Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Converts alkyne to a ketone (Markovnikov). | libretexts.org |

| Alkyne | Hydroboration-Oxidation | 1. BH₃ (or analog) 2. H₂O₂, NaOH | Converts alkyne to an aldehyde (anti-Markovnikov from a terminal alkyne) or ketone. | libretexts.org |

Advanced Mechanistic Studies and Conformational Analysis

A deeper understanding of the reaction mechanisms and conformational landscape of 1-(1-aminocyclopropyl)hex-4-yn-1-one is essential for controlling its reactivity. Mechanistic studies on related aminocyclopropane systems, such as 1-aminocyclopropane-1-carboxylic acid (ACC), have revealed complex enzymatic pathways involving high-valent iron-oxo species and intricate electron transfer steps. illinois.edunih.gov While not an enzyme substrate in the same context, the stability and potential for ring-opening of the aminocyclopropyl ketone moiety under various chemical conditions warrant investigation.

Potential chemical or enzymatic cleavage of the strained cyclopropane (B1198618) ring is a key area for mechanistic inquiry. nih.gov Studies could probe whether the ring opens via nucleophilic attack or acid-catalyzed pathways, drawing parallels to the mechanisms proposed for ACC deaminase. nih.govresearchgate.net Advanced techniques such as solvent kinetic isotope effect (KIE) and 13C KIE studies could be employed to identify rate-limiting steps in its transformations. nih.govresearchgate.net

Furthermore, computational chemistry, including Density Functional Theory (DFT), will be invaluable for performing conformational analysis. These studies can predict the most stable spatial arrangements of the flexible hexynone chain relative to the rigid cyclopropyl (B3062369) ring. Understanding these conformational preferences is critical, as they can significantly influence the molecule's reactivity and its interactions with catalysts or biological targets. Computational modeling can also elucidate reaction pathways and transition state energies, providing insights that are difficult to obtain through experimental means alone.

In-depth Probing of Reaction Mechanisms using Integrated Computational and Experimental Techniques

A thorough understanding of the reaction mechanisms of 1-(1-Aminocyclopropyl)hex-4-yn-1-one is essential to fully realize its synthetic potential. Modern research is moving toward a synergistic approach that combines computational modeling with experimental validation to elucidate the complex reaction pathways this molecule may undergo.

Theoretical calculations, particularly Density Functional Theory (DFT), are anticipated to be crucial in mapping the potential energy surfaces for reactions involving the aminocyclopropyl ketone moiety. mdpi.com Such studies can offer predictions regarding the viability of different reaction pathways, the structures of transition states, and the kinetic and thermodynamic profiles of these transformations. For instance, computational models can be used to investigate the nucleophilic addition to the carbonyl group, the ring-opening reactions of the cyclopropyl group, and the participation of the alkyne in cycloaddition reactions.

These computational predictions would then be verified through rigorous experimental work. Techniques such as kinetic studies, isotopic labeling, and in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) will be vital. The insights gained from this integrated approach will enable chemists to fine-tune reaction conditions to favor desired outcomes, leading to the development of highly selective and efficient synthetic methods.

Influence of Conformation on Reactivity and Selectivity

The three-dimensional arrangement, or conformation, of 1-(1-Aminocyclopropyl)hex-4-yn-1-one is expected to have a significant impact on its reactivity and the stereoselectivity of its reactions. The orientation of the aminocyclopropyl group relative to the ketone and the hexynyl chain can influence steric hindrance and the orbital overlap necessary for chemical reactions.

Studies on simpler cyclopropyl ketones have revealed that these molecules can exist in different conformations, such as s-cis and s-trans, with varying energy levels. nih.govuwlax.edu For 1-(1-Aminocyclopropyl)hex-4-yn-1-one, the conformational landscape is likely to be more complex due to the additional substituents. Understanding this landscape through techniques like variable-temperature NMR spectroscopy and computational modeling will be a key area of research.

This understanding of conformational preferences will be instrumental in designing stereoselective reactions. By controlling the conformation of the molecule, either through solvent effects, temperature, or the use of chiral catalysts, it may be possible to direct reactions to produce specific stereoisomers. This level of control is highly desirable in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Potential as a Versatile Intermediate in Chemical Synthesis

The unique combination of functional groups in 1-(1-Aminocyclopropyl)hex-4-yn-1-one makes it a highly promising and versatile intermediate for the synthesis of a wide array of organic molecules.

Application in the Construction of Complex Organic Architectures

The aminocyclopropyl ketone framework serves as a valuable starting point for the construction of more intricate molecular structures. The strained cyclopropane ring can undergo regioselective ring-opening reactions to introduce diverse functionalities. The ketone group provides a handle for various transformations, including reductions, additions, and condensations. Furthermore, the internal alkyne can participate in a range of reactions, such as click chemistry, metal-catalyzed cross-coupling reactions, and cycloadditions, to build larger and more complex scaffolds.

The strategic placement of these functional groups allows for sequential and controlled modifications, enabling the synthesis of polycyclic and stereochemically rich compounds that would be challenging to access through other routes.

Integration into Novel Scaffolds for Specialized Chemical Building Blocks

Beyond its use in building complex molecules, 1-(1-Aminocyclopropyl)hex-4-yn-1-one has the potential to be integrated into novel molecular scaffolds to create specialized chemical building blocks. These building blocks can be designed with specific properties for applications in drug discovery, materials science, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.